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2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine

Catalog No.
S677529
CAS No.
56149-33-8
M.F
C11H13ClN2O
M. Wt
224.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine

CAS Number

56149-33-8

Product Name

2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine

IUPAC Name

(2-chloropyridin-3-yl)-piperidin-1-ylmethanone

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

InChI

InChI=1S/C11H13ClN2O/c12-10-9(5-4-6-13-10)11(15)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2

InChI Key

PHTPEDJMJRDQMY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl

Synthesis and Characterization:

2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine is a heterocyclic compound containing a pyridine ring with a chlorine atom at the second position and a piperidin-1-ylcarbonyl group at the third position. The synthesis of this compound has been described in scientific literature, with researchers employing various methods including the Suzuki-Miyaura coupling reaction and the Hantzsch pyridine synthesis [, ].

Potential Biological Activities:

While the specific biological activity of 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine has not been extensively explored, its structural features suggest potential areas for research. The presence of the pyridine ring and the piperidinyl moiety are common functional groups found in various biologically active molecules, including some pharmaceuticals [, ]. This suggests that 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine could be a potential candidate for investigation in various biological assays, such as those related to:

  • Antimicrobial activity: The pyridine ring is a common scaffold in many known antibiotics, and the piperidinyl moiety can also contribute to antimicrobial properties [, ]. Therefore, 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine could be evaluated for its potential to inhibit the growth of bacteria or fungi.
  • Anticancer activity: Certain pyridine derivatives have shown promising results in preclinical studies for cancer treatment. The presence of the piperidinyl group, which can sometimes modulate the activity of other molecules, could further influence potential antitumor properties. However, this is purely speculative and requires in-depth investigation.

2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring with a chlorine atom at the second position and a piperidin-1-ylcarbonyl group at the third position. This compound has the molecular formula C11H12ClN2OC_{11}H_{12}ClN_2O and is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of both the chloro and piperidine groups contributes to its unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Due to the limited information on this specific compound, it's crucial to handle any unknown compound with caution. Here are some general safety considerations for similar chemicals:

  • Potential Toxicity: Organic compounds with chlorine and nitrogen can sometimes exhibit toxicity.
  • Skin and Eye Irritation: Many organic compounds can irritate skin and eyes.
  • Flammability: Information on flammability is unavailable, but some organic compounds can be flammable.
Safety Note

Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling unknown chemicals.

Further Research:

  • Experimental studies are needed to determine the specific properties, reactivity, and potential applications of 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine.
  • Scientific literature databases can be searched for patents or publications mentioning this compound for more information on its synthesis or potential uses.

The chemical reactivity of 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine includes:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles under appropriate conditions, facilitating further functionalization.
  • Oxidation: The compound can undergo oxidation reactions, allowing for the introduction of additional functional groups.
  • Reduction: Reduction reactions can modify either the piperidine or pyridine rings, altering their electronic properties and reactivity.

Research indicates that 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine exhibits significant biological activity, particularly in medicinal chemistry. It has been investigated for its potential as an enzyme inhibitor and receptor ligand, which may contribute to its use in developing treatments for neurological disorders. The structural features of this compound enable it to interact with biological targets effectively, influencing their activity .

The synthesis of 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine typically involves:

  • Starting Materials: The reaction begins with 2-chloropyridine and piperidine.
  • Nucleophilic Substitution Reaction: Under basic conditions (often using potassium carbonate), piperidine reacts with 2-chloropyridine.
  • Reaction Conditions: This process is usually conducted in polar aprotic solvents such as dimethylformamide at elevated temperatures (100-120°C) to promote efficient nucleophilic substitution.

In industrial settings, continuous flow reactors may be employed to enhance mixing and heat transfer, improving yield consistency.

2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds targeting neurological conditions.
  • Organic Synthesis: The compound acts as an intermediate in creating more complex heterocyclic compounds.
  • Biological Studies: It is utilized in researching enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
  • Industrial

The interaction studies of 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine focus on its binding affinity with various biological targets. Its mechanism of action may involve enzyme inhibition or receptor modulation, influenced by the structural characteristics of both the piperidine and pyridine moieties. These studies are crucial for understanding how modifications to this compound can enhance its biological efficacy .

Several compounds share structural similarities with 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine, including:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-3-(morpholin-4-yl)methylpyridineMorpholine ring instead of piperidineDifferent steric and electronic properties due to morpholine
2-Chloro-3-(pyrrolidin-1-yl)methylpyridinePyrrolidine ring instead of piperidineVarying biological activity based on ring structure
2-Chloro-3-(azepan-1-yl)methylpyridineAzepane ring instead of piperidineUnique properties from larger ring size

Uniqueness: The presence of the piperidine ring in 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine imparts specific steric and electronic characteristics that make it particularly effective in designing compounds with targeted biological activities. This distinctiveness is crucial for applications in medicinal chemistry compared to other similar compounds .

XLogP3

2.1

Wikipedia

(2-Chloropyridin-3-yl)(piperidin-1-yl)methanone

Dates

Last modified: 08-15-2023

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